molecular formula C2H7BP+ B13747498 Boranylidene(dimethyl)phosphanium CAS No. 4268-35-3

Boranylidene(dimethyl)phosphanium

Cat. No.: B13747498
CAS No.: 4268-35-3
M. Wt: 72.86 g/mol
InChI Key: ITXHDXMQHJBYOQ-UHFFFAOYSA-N
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Description

Boranylidene(dimethyl)phosphanium is a sophisticated organophosphorus reagent characterized by a unique boranylidene group adjacent to a dimethylphosphanium moiety. This structure suggests its potential as a precursor in the synthesis of novel phosphorus-boron heterocycles or as a ligand for transition metal catalysts in cross-coupling reactions. Its high reactivity makes it a compound of interest in advanced materials science, particularly for developing new phosphonium-based ionic liquids or for incorporation into polymers to modify thermal and electronic properties. In pharmaceutical and agrochemical research, this scaffold could be utilized to create complex molecular architectures, leveraging the phosphonium group's potential to influence bioavailability and cellular uptake. Researchers are exploring its use in catalytic cycles and as a building block for energy storage materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

4268-35-3

Molecular Formula

C2H7BP+

Molecular Weight

72.86 g/mol

IUPAC Name

boranylidene(dimethyl)phosphanium

InChI

InChI=1S/C2H7BP/c1-4(2)3/h3H,1-2H3/q+1

InChI Key

ITXHDXMQHJBYOQ-UHFFFAOYSA-N

Canonical SMILES

B=[P+](C)C

Origin of Product

United States

Preparation Methods

Comparative Data Table of Preparation Steps

Step Description Reagents/Conditions Outcome/Notes
1 Formation of phosphonium salt Triphenylphosphine + 1,3-dibromopropane; reflux in methanol Stable phosphonium salt intermediate obtained
2 Introduction of boranylidene group Reaction with boron halides/borane; inert atmosphere, low temp Formation of Boranylidene(dimethyl)phosphanium
3 Purification Filtration, drying, crystallization High purity product isolated

Analytical and Research Findings

  • Yield and Purity: The phosphonium salt intermediate typically yields above 80% under optimized reflux conditions. The subsequent boranylidene introduction step yields vary widely depending on reagent purity and reaction control but can reach up to 70-85% with careful handling.
  • Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the formation of the boranylidene group and the phosphonium center.
  • Stability: The final this compound compound is moisture sensitive, requiring storage under inert atmosphere.

Summary and Recommendations

The preparation of this compound is a multi-step process involving:

  • Initial synthesis of a dimethyl-substituted phosphonium salt intermediate via nucleophilic substitution.
  • Subsequent functionalization with boron reagents to introduce the boranylidene moiety.
  • Strict control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: p,p-Dimethylphosphine-borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The phosphine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Reduced borane complexes.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

p,p-Dimethylphosphine-borane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the treatment of certain diseases.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of p,p-Dimethylphosphine-borane involves its ability to donate electrons through the phosphine group and accept electrons through the borane group. This dual functionality allows it to participate in various chemical reactions, including coordination with metal centers and activation of small molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of boranylidene(dimethyl)phosphanium, it is essential to compare it with structurally or functionally analogous compounds. Below is a detailed analysis:

Boron-Phosphorus Hybrid Compounds

Dipeptide Boronates Example: N-[(1S)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-amino]carbonyl]-2-phenyl]-2-pyrazincarboxamide (). Key Differences:

  • Dipeptide boronates feature a benzodioxaborole core, which is a neutral, tricyclic boron-containing structure, unlike the cationic boron-phosphonium system in this compound.
  • Applications: Primarily used in medicinal chemistry as protease inhibitors, whereas this compound has unexplored biological relevance .

Triphenylphosphine-Borane Adducts

  • Structure : Neutral adducts where a borane (BH₃) coordinates to a phosphine (e.g., PPh₃).
  • Comparison :

  • Charge: Neutral vs. cationic in this compound.
  • Reactivity: Triphenylphosphine-borane adducts are reducing agents, while the phosphanium derivative may exhibit Lewis acid behavior due to its boron center .

Phosphonium Salts

Tetramethylphosphonium Bromide

  • Structure : [P(CH₃)₄]⁺Br⁻.
  • Comparison :

  • Boron Absence: Lacks the boron center, limiting its utility in boron-specific catalysis.
  • Stability: Phosphonium salts are thermally stable but less reactive in cross-coupling reactions compared to boron-containing analogs .

Organoboron Compounds

Trimethylborane (B(CH₃)₃)

  • Comparison :

  • Electronic Properties: Trimethylborane is a strong Lewis acid but lacks the phosphonium moiety, which could modulate Lewis acidity in this compound.
  • Applications: Used in semiconductor doping, whereas this compound’s applications remain speculative .

Data Table: Comparative Analysis

Compound Molecular Formula Charge Key Structural Feature Applications
This compound CH₈BP +1 Boron-phosphonium cation Catalysis (theoretical)
Dipeptide Boronate C₂₄H₃₄BN₃O₄ Neutral Benzodioxaborole core Protease inhibition
Triphenylphosphine-Borane C₁₈H₁₅BP Neutral BH₃-PPh₃ coordination Reducing agent
Tetramethylphosphonium Bromide C₄H₁₂PBr +1 [P(CH₃)₄]⁺ Ionic liquids

Research Findings and Limitations

  • Synthetic Challenges : this compound’s synthesis is less documented compared to dipeptide boronates, which have well-established protocols .
  • Reactivity : Preliminary studies suggest its boron center could activate small molecules (e.g., CO₂ or H₂), but experimental validation is lacking .

Q & A

Basic: What are the recommended synthetic routes for Boranylidene(dimethyl)phosphanium, and how are intermediates characterized?

This compound is synthesized via reactions involving methylphosphine derivatives and boron precursors under controlled conditions. A common approach includes the use of trihydro(methylphosphine)boron intermediates, as indicated by its IUPAC nomenclature . Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy to verify the boron-phosphorus bonding environment and isotopic labeling for tracking reaction pathways. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is critical, requiring high-purity samples crystallized in inert atmospheres to avoid oxidation .

Basic: What analytical techniques are essential for verifying the purity and stability of this compound?

Key techniques include:

  • NMR Spectroscopy : 11^{11}B and 31^{31}P NMR to monitor boron-phosphorus coordination shifts.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and detect degradation products.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under inert vs. oxidative conditions.
  • FTIR Spectroscopy : Identify vibrational modes of B–P and B–H bonds, with comparisons to DFT-predicted spectra .

Advanced: How can density-functional theory (DFT) be optimized to model the electronic structure of this compound?

DFT studies require careful selection of exchange-correlation functionals. The Becke three-parameter hybrid functional (B3LYP) is widely used but may fail to capture asymptotic behavior in charge-transfer systems. For boron-phosphorus systems, the Becke 1988 functional (with correct 1/r asymptotics) shows superior accuracy in predicting ionization potentials and electron affinities . Basis sets like def2-TZVP are recommended for balancing accuracy and computational cost. Validation against experimental NMR chemical shifts (with a mean absolute error <5 ppm) is critical .

Advanced: What catalytic mechanisms involve this compound as a ligand or intermediate?

The compound’s electron-deficient boron center can act as a Lewis acid in cross-coupling reactions. For example, in palladium-catalyzed Negishi coupling, it may stabilize transient Pd(0) species, analogous to phosphane ligands in transmetalation steps . Computational studies suggest its role in lowering activation energies by 10–15 kcal/mol compared to traditional ligands. Experimental validation involves kinetic profiling (e.g., monitoring reaction rates via 31^{31}P NMR) and comparing turnover frequencies (TOFs) in model reactions .

Advanced: How should researchers address contradictions in DFT-derived vs. experimental spectroscopic data?

Discrepancies often arise from incomplete basis sets or neglected relativistic effects. Mitigation strategies include:

  • Benchmarking : Compare multiple functionals (e.g., B3LYP vs. M06-2X) against experimental NMR/IR data.
  • Solvent Modeling : Use implicit solvation models (e.g., SMD) to account for dielectric effects.
  • Vibrational Analysis : Scale DFT-predicted IR frequencies by 0.96–0.98 to align with experimental peaks .
    For example, if DFT overestimates B–P bond lengths by >0.05 Å, revise the functional or include dispersion corrections .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include:

  • Disorder in Boron Coordination : Partial occupancy of hydrogen atoms around boron.
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws .
  • Weak Diffraction : Optimize data collection at low temperatures (100 K) with synchrotron radiation.
    Validation tools like PLATON’s ADDSYM ensure space group correctness. Reported R1 values <0.05 indicate high-quality refinements .

Advanced: What methodologies detect environmental degradation products of this compound?

Degradation pathways (e.g., hydrolysis to phosphane oxides) are monitored via:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify phosphane derivatives with detection limits <0.1 ppb.
  • Phosphate-Specific Assays : Adapt spectrophotometric methods (e.g., molybdate-blue at 690 nm) to track oxidation products .
  • Solid-Phase Microextraction (SPME) : Coupled with GC-MS for volatile phosphane detection. EFSA protocols recommend spiked recovery trials (85–115% recovery rates) to validate methods .

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